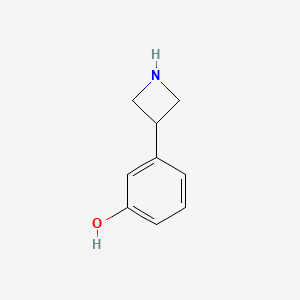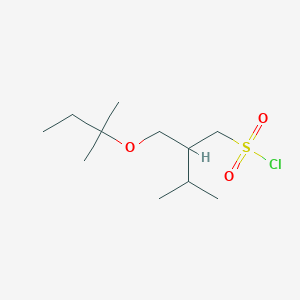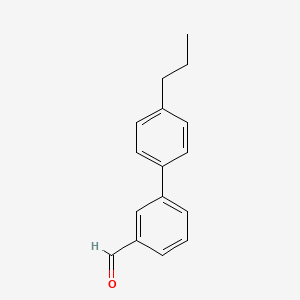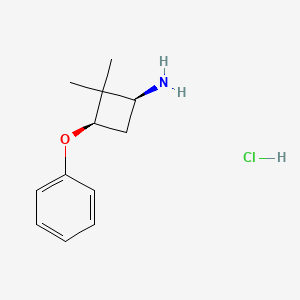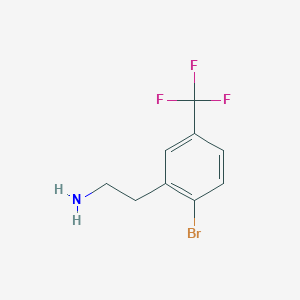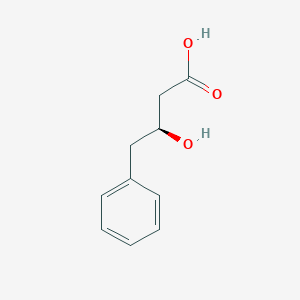
(S)-3-Hydroxy-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-hydroxy-4-phenylbutanoic acid is an organic compound with a chiral center at the third carbon atom This compound is characterized by a hydroxyl group (-OH) attached to the third carbon and a phenyl group (-C6H5) attached to the fourth carbon of a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-phenyl-3-oxobutanoic acid using chiral catalysts or enzymes to ensure the formation of the (3S) enantiomer. Another method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by reduction and hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-hydroxy-4-phenylbutanoic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes are preferred due to their efficiency and environmentally friendly nature. These methods typically employ specific enzymes that catalyze the reduction of ketones to secondary alcohols with high stereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products Formed
Oxidation: Formation of 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenylbutanol.
Substitution: Formation of 3-chloro-4-phenylbutanoic acid or 3-bromo-4-phenylbutanoic acid.
Applications De Recherche Scientifique
(3S)-3-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism of action of (3S)-3-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxy-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.
4-phenylbutanoic acid: Lacks the hydroxyl group at the third carbon.
3-hydroxy-4-phenylbutanoic acid: Without specifying the stereochemistry.
Uniqueness
(3S)-3-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (3S) configuration can result in different interactions with biological targets compared to its (3R) counterpart, leading to variations in efficacy and activity in pharmaceutical applications.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |
Clé InChI |
OLQHWMVTGZBGLG-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


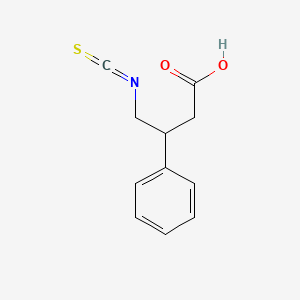
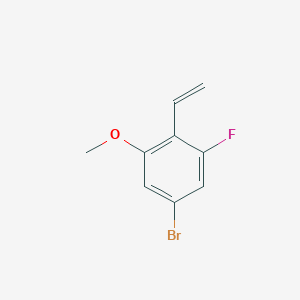
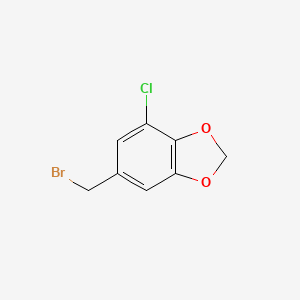
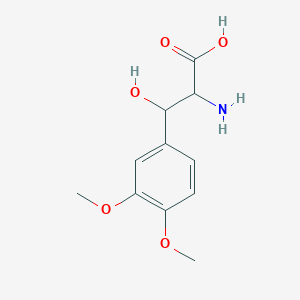
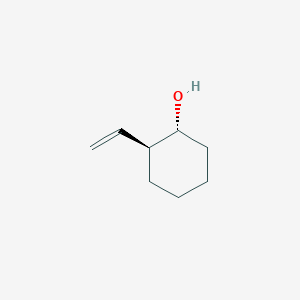
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
